Boc-L-isoleucine

Overview

Description

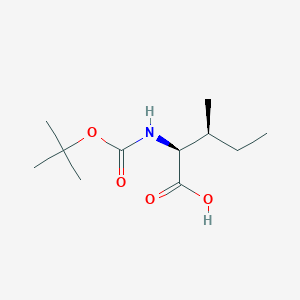

Boc-L-isoleucine, also known as N-(tert-Butoxycarbonyl)-L-isoleucine, is a derivative of the amino acid L-isoleucine. It is commonly used in peptide synthesis due to its ability to protect the amino group during chemical reactions. The compound has the molecular formula C11H21NO4 and a molecular weight of 231.29 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-L-isoleucine can be synthesized through the reaction of L-isoleucine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent epimerization .

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Boc-L-isoleucine undergoes various chemical reactions, including:

Substitution Reactions: The Boc group can be removed under acidic conditions to yield free L-isoleucine.

Amidation Reactions: This compound can react with amines to form amide bonds, which are crucial in peptide synthesis.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid is commonly used to remove the Boc group.

Coupling Reagents: N,N’-Dicyclohexylcarbodiimide and hydroxybenzotriazole are often used in amidation reactions.

Major Products

Deprotected Isoleucine: Removal of the Boc group yields L-isoleucine.

Amide Derivatives: Reaction with amines forms various amide derivatives used in peptide synthesis.

Scientific Research Applications

Peptide Synthesis

Role in Peptide Formation

Boc-L-isoleucine serves as a critical building block in the synthesis of peptides. Its protection under the Boc (tert-butyloxycarbonyl) group allows for selective reactions during solid-phase peptide synthesis, enabling the formation of complex and biologically active peptides. This capability is essential for drug development and therapeutic applications, where precise peptide sequences are vital for efficacy.

Case Study: Controlled Polymerization

Research has demonstrated the controlled synthesis of amino acid-based polymers using this compound methacryloyloxyethyl ester. The study showcased the formation of narrow polydisperse polymers through reversible addition-fragmentation chain transfer (RAFT) polymerization, highlighting its potential in drug delivery systems due to pH-responsive behavior .

Biotechnology

Protein Modification

In biotechnology, this compound is used to enhance protein stability and activity. It plays a pivotal role in modifying proteins to improve their therapeutic efficacy and shelf life, which is crucial for biopharmaceutical development.

Application Example

Researchers have utilized this compound in the design of peptide-based drugs that target specific enzymes, offering innovative treatments for various diseases. Its incorporation into protein engineering facilitates the introduction of specific amino acid sequences necessary for studying protein interactions .

Medicinal Chemistry

Drug Design and Development

this compound is instrumental in the design of new drugs, particularly peptide-based inhibitors that can effectively target disease-related enzymes. This application has significant implications for developing treatments with improved specificity and reduced side effects.

Research Findings

Studies indicate that this compound derivatives can enhance the bioactivity of compounds by improving their binding affinity to target proteins, which is crucial in medicinal chemistry .

Research in Nutrition

Role in Dietary Supplements

this compound is also studied for its nutritional benefits, especially in formulating dietary supplements aimed at supporting muscle growth and recovery. Its role as an essential amino acid makes it a valuable component in sports nutrition and health supplements.

Analytical Chemistry

Quantification Methods

In analytical chemistry, this compound is utilized to develop methods for quantifying amino acids in biological samples. This application assists researchers in understanding metabolic processes and the biochemical pathways involving amino acids.

Summary Table of Applications

Mechanism of Action

Boc-L-isoleucine exerts its effects primarily through its role as a protecting group in peptide synthesis. The Boc group prevents the amino group from participating in unwanted reactions, allowing for the selective formation of peptide bonds. The deprotection step, typically involving trifluoroacetic acid, removes the Boc group to yield the free amino acid .

Comparison with Similar Compounds

Similar Compounds

- Boc-L-leucine

- Boc-L-valine

- Boc-L-alanine

Uniqueness

Boc-L-isoleucine is unique due to its specific structure, which includes a branched side chain. This structure influences its reactivity and the types of peptides it can form. Compared to Boc-L-leucine and Boc-L-valine, this compound has a different steric profile, making it suitable for synthesizing peptides with specific structural requirements .

Biological Activity

Boc-L-isoleucine, a derivative of the amino acid isoleucine, is widely studied for its biological activity and potential applications in medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound (N-tert-butoxycarbonyl-L-isoleucine) is an amino acid derivative characterized by a tert-butoxycarbonyl (Boc) protecting group on the amino group. Its chemical formula is C₁₁H₂₁NO₄, with a molecular weight of approximately 229.29 g/mol. This modification enhances its stability and solubility in organic solvents, making it useful in peptide synthesis.

Enzymatic Interactions

This compound has shown significant interactions with various enzymes. In particular, studies have highlighted its role as a substrate for specific dioxygenases. For example, an α-ketoglutarate-dependent l-isoleucine dioxygenase (IDO) catalyzes the hydroxylation of l-isoleucine to produce (2S,3R,4S)-4-hydroxyisoleucine, which exhibits antidiabetic and antiobesity properties . The enzymatic pathway involves multiple oxidation reactions that lead to bioactive compounds beneficial for metabolic health.

Antidiabetic and Antiobesity Effects

Research indicates that derivatives of isoleucine can influence metabolic pathways related to glucose metabolism and fat storage. The hydroxylated product of this compound has been linked to improved insulin sensitivity and reduced adiposity in animal models . These findings suggest that this compound could serve as a precursor for developing therapeutic agents targeting metabolic disorders.

Case Studies

- Antidiabetic Activity : A study demonstrated that administering (2S,3R)-4-hydroxyisoleucine derived from this compound significantly lowered blood glucose levels in diabetic rats. The mechanism was attributed to enhanced glucose uptake in muscle tissues .

- Antiobesity Potential : Another investigation revealed that compounds derived from this compound could reduce body weight gain in mice fed a high-fat diet. This effect was linked to increased energy expenditure and improved lipid profiles .

Data Table: Biological Activities of this compound Derivatives

Mechanistic Insights

The biological activity of this compound can be attributed to its structural features that allow it to interact with enzymes involved in amino acid metabolism. The presence of the Boc group not only stabilizes the molecule but also facilitates its incorporation into peptides that can modulate biological processes.

Q & A

Q. Basic: What experimental parameters should be prioritized when optimizing the synthesis of Boc-L-isoleucine to ensure reproducibility?

To ensure reproducibility, researchers must:

- Document reaction conditions (temperature, solvent purity, catalyst concentration) with precision, as minor deviations can alter stereochemical outcomes .

- Standardize purification protocols (e.g., column chromatography gradients, recrystallization solvents) and validate purity using HPLC (>98% purity threshold) .

- Include negative controls (e.g., omitting protecting groups) to confirm the specificity of the Boc protection step .

Q. Basic: Which analytical techniques are most robust for characterizing the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to verify the Boc group’s presence (tert-butyl signals at ~1.4 ppm) and chiral center retention .

- Mass Spectrometry (MS): Confirm molecular ion peaks ([M+H]) and fragmentation patterns to rule out deprotection artifacts .

- Optical Rotation: Compare observed values with literature data to ensure enantiomeric purity .

Q. Advanced: How can researchers resolve contradictions in published data on this compound’s solubility in polar aprotic solvents?

- Systematic Meta-Analysis: Compile solubility data from peer-reviewed studies, noting variables like temperature, solvent batch purity, and measurement methods (e.g., gravimetric vs. spectroscopic) .

- Replicate Key Experiments: Test conflicting claims under controlled conditions, using standardized solvent grades (e.g., anhydrous DMF vs. technical grade) .

- Apply Statistical Models: Use ANOVA to identify whether observed discrepancies stem from methodological differences or intrinsic compound variability .

Q. Advanced: What strategies are effective for integrating this compound into peptide synthesis workflows while minimizing racemization?

- Optimize Coupling Conditions: Use low-temperature (0–4°C) reactions with coupling agents like HATU/HOBt to reduce base-induced racemization .

- Monitor Reaction Progress: Employ real-time FTIR to track carbamate formation and detect premature deprotection .

- Validate Chiral Integrity: Compare post-synthesis CD spectra with authentic standards to confirm retention of L-configuration .

Q. Basic: How should researchers design a PICOT framework for studies investigating this compound’s role in enzyme inhibition?

- Population (P): Target enzyme (e.g., proteases with isoleucine-binding pockets).

- Intervention (I): Dose-dependent this compound exposure.

- Comparison (C): Unprotected L-isoleucine or D-isomer controls.

- Outcome (O): Inhibition kinetics (IC) measured via fluorometric assays.

- Time (T): Short-term (acute) vs. prolonged incubation effects .

Q. Advanced: What computational methods are validated for predicting this compound’s interactions with biological targets?

- Molecular Dynamics (MD) Simulations: Use force fields (e.g., AMBER) to model Boc group steric effects on binding affinity .

- Docking Studies: Compare binding poses of this compound vs. native substrates in enzyme active sites (e.g., using AutoDock Vina) .

- QM/MM Hybrid Models: Calculate electronic interactions at the Boc-enzyme interface to identify critical residues .

Q. Basic: How can researchers ensure ethical rigor when designing in vitro studies involving this compound?

- Adopt FINER Criteria: Ensure feasibility, novelty, and relevance to justify biological testing .

- Include Toxicity Screens: Pre-test this compound on non-target cell lines to rule off-target effects .

- Disclose Conflicts: Report funding sources and synthetic pathways to avoid bias in data interpretation .

Q. Advanced: What methodologies address batch-to-batch variability in this compound’s physicochemical properties?

- Quality-by-Design (QbD): Implement DOE (Design of Experiments) to identify critical process parameters (e.g., reaction time, solvent ratios) .

- Multivariate Analysis: Use PCA (Principal Component Analysis) to correlate NMR/MS spectral data with bioactivity outcomes .

- Interlaboratory Validation: Share samples with collaborating labs to benchmark reproducibility using harmonized protocols .

Basic: How should literature reviews on this compound differentiate between background and foreground questions?

- Background Questions: Focus on established knowledge (e.g., “What is the role of Boc protection in peptide synthesis?”) .

- Foreground Questions: Address gaps (e.g., “How does this compound’s steric bulk affect substrate selectivity in enzyme X?”) using systematic reviews and meta-analyses .

Q. Advanced: What experimental frameworks are recommended for analyzing contradictory data on this compound’s stability under physiological conditions?

- Accelerated Stability Testing: Expose the compound to simulated physiological buffers (pH 7.4, 37°C) and monitor degradation via LC-MS .

- Kinetic Modeling: Apply Arrhenius equations to predict shelf-life and identify degradation pathways .

- Cross-Validate Findings: Compare results with independent studies using identical buffer compositions and analytical thresholds .

Properties

IUPAC Name |

(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJCNLJWUIOIMMF-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40884508 | |

| Record name | tert-Butoxycarbonyl-L-isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13139-16-7 | |

| Record name | tert-Butoxycarbonyl-L-isoleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13139-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Isoleucine, N-[(1,1-dimethylethoxy)carbonyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | tert-Butoxycarbonyl-L-isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(tert-butoxycarbonyl)-L-isoleucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.780 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.